3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride
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Overview
Description
3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazole derivatives
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets . This interaction can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to 1,2,4-triazole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may affect a variety of biochemical pathways.
Biochemical Analysis
Biochemical Properties
The 3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride has been reported to interact with various enzymes and proteins . For instance, nitrogen atoms of the 1,2,4-triazole ring have been found to bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . These interactions can influence the function of these enzymes and proteins, thereby affecting various biochemical reactions.
Cellular Effects
The effects of this compound on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to significantly reduce the level of TNF-α, a cytokine involved in systemic inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As mentioned earlier, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, indicating a potential mechanism of action .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. Given its interactions with enzymes such as CYP-450, it is plausible that this compound could be involved in various metabolic pathways .
Preparation Methods
The synthesis of 3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride typically involves the following steps:
Cyclization Reaction: The synthesis begins with the cyclization of appropriate precursors to form the 1,2,4-triazole ring. This can be achieved using hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Substitution Reaction: The cyclopropyl and phenyl groups are introduced through substitution reactions. This can be done using cyclopropyl halides and phenyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Formation of Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conducting polymers and coordination complexes.
Comparison with Similar Compounds
3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride can be compared with other 1,2,4-triazole derivatives, such as:
1,2,4-Triazole-3-thiol: Known for its antimicrobial and anticancer properties.
1,2,4-Triazole-3-carboxylic acid: Studied for its potential as an anti-inflammatory agent.
1,2,4-Triazole-3-amine: Investigated for its use as an antifungal agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.ClH/c18-13(19)9-8-12-15-16-14(10-6-7-10)17(12)11-4-2-1-3-5-11;/h1-5,10H,6-9H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQVTYDSFGTRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3=CC=CC=C3)CCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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